molecular formula C21H22N2O5S B11117050 ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate

ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate

Cat. No.: B11117050
M. Wt: 414.5 g/mol
InChI Key: HJDPEOFYGDZGMI-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, thiophene derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety would yield quinone derivatives, while reduction of the imino group would yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chromene and thiophene moieties can interact with various enzymes and receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.

Comparison with Similar Compounds

Ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-5-(propan-2-yl)thiophene-3-carboxylate can be compared with other compounds that contain chromene or thiophene moieties:

    Chromene Derivatives: Compounds such as 2H-chromene-3-carbaldehyde share similar structural features but may have different biological activities.

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene have similar thiophene rings but lack the chromene moiety, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of chromene and thiophene moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 2-[(2-imino-8-methoxychromene-3-carbonyl)amino]-5-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C21H22N2O5S/c1-5-27-21(25)14-10-16(11(2)3)29-20(14)23-19(24)13-9-12-7-6-8-15(26-4)17(12)28-18(13)22/h6-11,22H,5H2,1-4H3,(H,23,24)

InChI Key

HJDPEOFYGDZGMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N

Origin of Product

United States

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